molecular formula C24H26N2O3 B11472728 N-[3-(2-Hydroxybenzamido)phenyl]adamantane-1-carboxamide

N-[3-(2-Hydroxybenzamido)phenyl]adamantane-1-carboxamide

Cat. No.: B11472728
M. Wt: 390.5 g/mol
InChI Key: UCFRXYKUCQGTOI-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-[3-(2-Hydroxybenzamido)phenyl]adamantane-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[3-(2-Hydroxybenzamido)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, adamantane carboxamides have been identified as inhibitors of Ebola virus cell entry and glycoprotein inhibitors . The adamantane nucleus forms a perfect tetrahedron, allowing for unique interactions with biological targets .

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

N-[3-[(2-hydroxybenzoyl)amino]phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C24H26N2O3/c27-21-7-2-1-6-20(21)22(28)25-18-4-3-5-19(11-18)26-23(29)24-12-15-8-16(13-24)10-17(9-15)14-24/h1-7,11,15-17,27H,8-10,12-14H2,(H,25,28)(H,26,29)

InChI Key

UCFRXYKUCQGTOI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)NC(=O)C5=CC=CC=C5O

Origin of Product

United States

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